molecular formula C10H9ClN2O B13170629 2-Chloro-6-ethylquinazolin-4-ol

2-Chloro-6-ethylquinazolin-4-ol

Cat. No.: B13170629
M. Wt: 208.64 g/mol
InChI Key: YQTJEKTTYJSDAF-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylquinazolin-4-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position and an ethyl group at the 6-position in the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylquinazolin-4-ol typically involves the reaction of 2-aminobenzonitrile with ethyl halides under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylquinazolin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.

    Pathways Involved: By inhibiting these enzymes, this compound disrupts cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-ethylquinazolin-4-ol is unique due to the combined presence of both chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .

Biological Activity

2-Chloro-6-ethylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a chlorine atom at the 2-position and an ethyl group at the 6-position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry and pharmaceutical research. The compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The structure of this compound can be represented as follows:

Chemical Structure C10H10ClN3O\text{Chemical Structure }C_{10}H_{10}ClN_{3}O

Key Features

  • Chlorine Substitution : The chlorine atom at the 2-position increases reactivity and allows for nucleophilic substitution reactions.
  • Ethyl Group : The ethyl substituent at the 6-position contributes to the compound's unique physical and chemical properties.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has been studied for its potential anticancer properties. It targets specific enzymes crucial for cancer cell proliferation:

  • Tyrosine Kinases : Inhibition leads to disruption in signaling pathways that promote cell growth.
  • Topoisomerases : Interference with DNA replication processes results in apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects involves:

  • Binding to enzyme active sites.
  • Inhibition of enzyme activity, leading to cell cycle arrest.
  • Induction of programmed cell death (apoptosis).

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various quinazoline derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains.
  • Anticancer Screening :
    • In vitro assays showed that the compound significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other quinazoline derivatives:

Compound NameKey FeaturesBiological Activity
2-Chloroquinazolin-4-olLacks ethyl groupLimited activity
6-Ethylquinazolin-4-olLacks chlorineReduced reactivity
2,6-Dichloroquinazolin-4-olAdditional chlorine enhances reactivityPotentially higher efficacy

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-6-ethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-2-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

YQTJEKTTYJSDAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

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